4-Methyl-2-morpholino-5-nitrobenzonitrile 4-Methyl-2-morpholino-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1956356-32-3
VCID: VC13607062
InChI: InChI=1S/C12H13N3O3/c1-9-6-12(14-2-4-18-5-3-14)10(8-13)7-11(9)15(16)17/h6-7H,2-5H2,1H3
SMILES: CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol

4-Methyl-2-morpholino-5-nitrobenzonitrile

CAS No.: 1956356-32-3

Cat. No.: VC13607062

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-morpholino-5-nitrobenzonitrile - 1956356-32-3

Specification

CAS No. 1956356-32-3
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
IUPAC Name 4-methyl-2-morpholin-4-yl-5-nitrobenzonitrile
Standard InChI InChI=1S/C12H13N3O3/c1-9-6-12(14-2-4-18-5-3-14)10(8-13)7-11(9)15(16)17/h6-7H,2-5H2,1H3
Standard InChI Key BDVKOULWBRBESY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2
Canonical SMILES CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-Methyl-2-morpholino-5-nitrobenzonitrile has the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol. Its IUPAC name is 4-methyl-2-morpholin-4-yl-5-nitrobenzonitrile, reflecting the positions of its functional groups:

  • Morpholino group: A six-membered ring containing one nitrogen and one oxygen atom, contributing to solubility and hydrogen-bonding capabilities.

  • Nitro group (-NO₂): Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Methyl group (-CH₃): Provides steric bulk and influences electronic effects on the aromatic ring.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1956356-32-3
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
SMILESCC1=CC(=C(C=C1N+[O-])C#N)N2CCOCC2
InChI KeyBDVKOULWBRBESY-UHFFFAOYSA-N

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-methyl-2-morpholino-5-nitrobenzonitrile involves multi-step organic reactions, though explicit protocols remain proprietary. Analogous compounds, such as 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, are synthesized via:

  • Alkylation: Reaction of isovanillin with 3-morpholinopropyl chloride to introduce the morpholino-ether side chain .

  • Oxime Formation: Treatment with hydroxylamine hydrochloride to form an oxime intermediate.

  • Dehydration: Conversion of the oxime to a nitrile using acetic anhydride .

  • Nitration: Controlled nitration with nitric acid at 45–50°C to install the nitro group .

Critical Reaction Parameters

  • Temperature Control: Nitration requires precise temperature maintenance (45–50°C) to avoid over-nitration or decomposition .

  • Catalysts: Anhydrous FeCl₃ enhances reduction steps in related quinazolinone syntheses .

Physicochemical Properties and Stability

Solubility and Reactivity

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the morpholino group’s polarity.

  • Stability: Nitro groups confer thermal stability but may pose explosion risks under extreme conditions.

Spectroscopic Data

While experimental spectra are unavailable, computational predictions suggest:

  • IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch).

  • NMR: Expected aromatic protons between δ 6.5–8.0 ppm, with methyl group signals near δ 2.3 ppm.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound’s utility lies in its ability to serve as a precursor for bioactive molecules. For example:

  • Quinazolinone Synthesis: Nitrobenzonitriles undergo one-pot reductions and cyclizations to form quinazolin-4(3H)-ones, key intermediates in EGFR inhibitors like gefitinib .

  • Scaffold Morphing: The morpholino group enhances solubility and target affinity in kinase inhibitors, as seen in CHK1 inhibitors .

Case Study: Gefitinib Synthesis

In the synthesis of gefitinib, a structurally related nitrobenzonitrile undergoes:

  • Reduction: Hydrazine hydrate reduces the nitro group to an amine.

  • Cyclization: Formic acid and HCl mediate ring closure to form the quinazolinone core .

Table 2: Comparison with Analogous Intermediates

CompoundRole in SynthesisYield
4-Methyl-2-morpholino-5-nitrobenzonitrilePotential intermediateN/A
4-Methoxy-5-[3-morpholinopropoxy]-2-nitrobenzonitrileGefitinib precursor60–85%

Future Research Directions

Unexplored Synthetic Routes

  • Catalytic Nitration: Developing greener nitration methods using zeolites or ionic liquids.

  • Asymmetric Synthesis: Introducing chirality for enantioselective drug candidates.

Biological Screening

  • Kinase Inhibition Assays: Testing against EGFR, CHK1, and other oncology targets.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro.

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